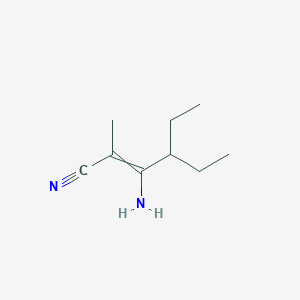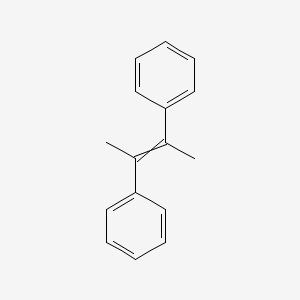
2,3-Diphenyl-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-2-butene is an organic compound with the molecular formula C16H16. It is also known as (E)-1,2-dimethylstilbene or trans-2,3-diphenyl-2-butene. This compound is characterized by its two phenyl groups attached to a butene backbone, making it a member of the stilbene family. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Diphenyl-2-butene can be synthesized through several methods. One common method involves the bimolecular elimination (E2) reaction of 2-bromo-2,3-diphenylbutane. This reaction requires a strong base, such as potassium tert-butoxide, and is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the dehydrohalogenation of 2,3-diphenyl-2-bromobutane. This process is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diphenyl-2-butene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like ozone (O3) to form epoxides or other oxygenated products.
Reduction: Reduction reactions can convert it into corresponding alkanes using hydrogenation catalysts.
Substitution: It can undergo electrophilic substitution reactions, particularly on the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Ozone (O3) in a flow-tube reactor at low temperatures.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) at room temperature.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 2,3-Diphenylbutane.
Substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-2-butene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactions and mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,3-diphenyl-2-butene in chemical reactions often involves the formation of a transition state where the phenyl groups stabilize the intermediate. For example, in E2 elimination reactions, the anti-periplanar geometry is preferred, leading to the formation of the trans isomer . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
- 1,1-Diphenyl-1-butene
- 1,2-Diphenyl-2-butene
- 2,3-Dimethyl-2-butene
Comparison: 2,3-Diphenyl-2-butene is unique due to its trans configuration and the presence of two phenyl groups, which provide significant steric hindrance and electronic effects. This makes it more stable and less reactive compared to its cis isomer or other similar compounds .
Propiedades
Fórmula molecular |
C16H16 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
3-phenylbut-2-en-2-ylbenzene |
InChI |
InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Clave InChI |
ATYQGOFMEQUNMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
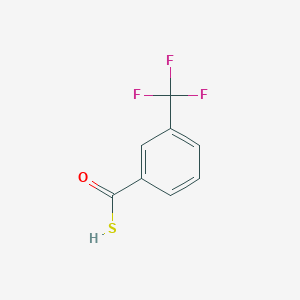
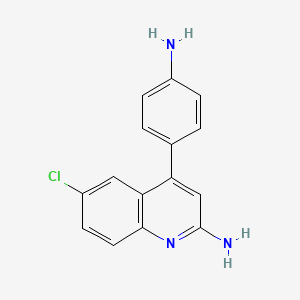
![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-](/img/structure/B8566993.png)
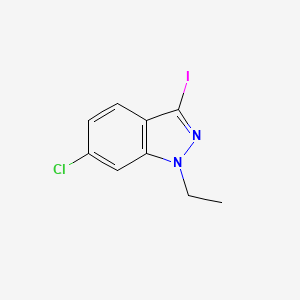
![2-{4-[4-Amino-3-(propan-2-yloxy)phenyl]piperidin-1-yl}ethanol](/img/structure/B8566999.png)
![1-(4-Chloro-phenyl)-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8567016.png)
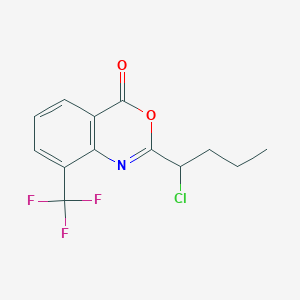
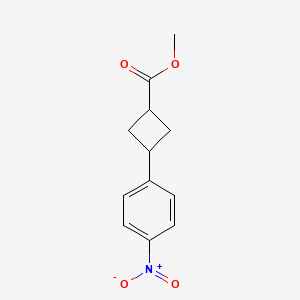
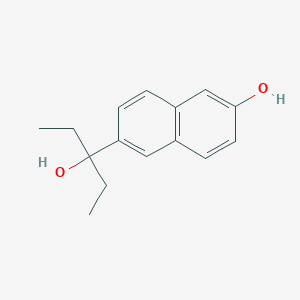
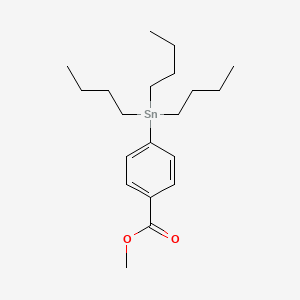
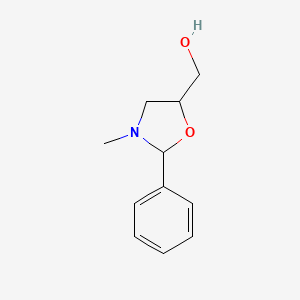

![2-(Imidazo[1,2-a]pyridin-5-yl)ethanol](/img/structure/B8567062.png)
